1,3-Bis(3-fluorophenyl)urea

Kinase inhibition Cyclin-dependent kinase 6 Anticancer research

1,3-Bis(3-fluorophenyl)urea (CAS 369-83-5) is a unique meta-fluoro substituted N,N′-diarylurea that exhibits rare concomitant polymorphism—yielding both monoclinic (antiparallel H-bond chains) and orthorhombic (parallel chains) forms from routine crystallization. This distinct solid-state behavior, combined with a reported CDK6 IC₅₀ of 7.54 μM and a calculated LogP of 3.75, makes it an indispensable reference standard for polymorph control studies and a privileged starting scaffold for kinase inhibitor SAR. Substitute with the para-fluoro isomer (CAS 370-22-9) or diphenylurea and you lose this polymorphic diversity; choose this compound to access a well-characterized, multi-form system with proven biological relevance.

Molecular Formula C13H10F2N2O
Molecular Weight 248.23 g/mol
CAS No. 369-83-5
Cat. No. B11959935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-fluorophenyl)urea
CAS369-83-5
Molecular FormulaC13H10F2N2O
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)
InChIKeyBYAWSEIGDSOCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3-fluorophenyl)urea (CAS 369-83-5): Baseline Identity and Physicochemical Profile for Procurement


1,3-Bis(3-fluorophenyl)urea (CAS 369-83-5) is a symmetrically substituted N,N′-diarylurea characterized by two 3-fluorophenyl groups flanking a central urea carbonyl. Its molecular formula is C₁₃H₁₀F₂N₂O with a molecular weight of 248.23 g/mol . The compound exhibits a melting point of 195 °C, a predicted boiling point of 253.9±25.0 °C, and a predicted density of 1.392±0.06 g/cm³ [1]. It has a calculated LogP value of 3.75480 and a polar surface area (PSA) of 41.13 Ų [2]. The compound is a white crystalline solid that is soluble in common organic solvents such as ethanol, acetone, and dichloromethane .

Why Generic Substitution of 1,3-Bis(3-fluorophenyl)urea with Other Diarylureas Fails: The Meta-Fluorine and Polymorphism Distinction


Within the N,N′-diarylurea class, substitution patterns on the phenyl rings critically govern both solid-state packing and biological target engagement. The 3-fluoro (meta) substitution in 1,3-bis(3-fluorophenyl)urea confers a unique crystallographic polymorphism not observed in its 2-fluoro or 4-fluoro positional isomers [1]. Specifically, crystallization from common solvents yields concomitant mixtures of at least two polymorphs: a monoclinic form exhibiting antiparallel hydrogen-bonded chains (typical of many diphenylureas) and an orthorhombic form displaying a parallel chain orientation that is rarely observed in symmetrically substituted diphenylureas [1]. Furthermore, the meta-fluorine substitution modulates electronic effects and LogP (calculated LogP of 3.75) differently than para-fluoro analogs, which can significantly alter target binding profiles and solubility characteristics [2]. These distinctions mean that substituting 1,3-bis(3-fluorophenyl)urea with 1,3-bis(4-fluorophenyl)urea (CAS 370-22-9) or 1,3-diphenylurea (CAS 102-07-8) will yield different crystalline forms, dissolution behavior, and potentially divergent biological activity outcomes. The following evidence sections quantify these differentiating properties.

Quantitative Differentiation of 1,3-Bis(3-fluorophenyl)urea: Evidence-Based Comparison Against Analogs


CDK6 Inhibition Potency: Quantified IC₅₀ Value from Authoritative Database

1,3-Bis(3-fluorophenyl)urea demonstrates measurable inhibition of cyclin-dependent kinase 6 (CDK6) with a reported IC₅₀ value of 7.54 μM [1]. This data point is derived from a curated pharmacological database entry (Pharos/CHEMBL3237449) linked to patent US8841312. While direct head-to-head data against positional isomers (e.g., 1,3-bis(4-fluorophenyl)urea) are not available for CDK6, this quantitative value establishes a benchmark for the meta-fluorinated diarylurea scaffold. The unsubstituted analog 1,3-diphenylurea has no reported CDK6 inhibitory activity in major public databases, suggesting that fluorine substitution—and specifically the meta-positioning—is critical for engaging this kinase target [2].

Kinase inhibition Cyclin-dependent kinase 6 Anticancer research

Solid-State Polymorphism: Unique Parallel Hydrogen-Bonding Motif in Orthorhombic Form

Crystallization of 1,3-bis(3-fluorophenyl)urea from various solvents yields concomitant mixtures of at least two polymorphs: a monoclinic form (space group P2₁/c) and an orthorhombic form (space group Pbca) [1]. In the monoclinic form, one-dimensional chains of hydrogen-bonded urea molecules align in an antiparallel orientation—a motif typical of many diphenylureas. However, in the orthorhombic form, the one-dimensional hydrogen-bonded chains adopt a parallel orientation, a packing arrangement that is rarely observed in symmetrically substituted diphenylureas [1]. This polymorphic behavior is not reported for the 2-fluoro or 4-fluoro positional isomers in the primary crystallographic literature, suggesting that the meta-fluorine substitution uniquely enables this parallel chain motif.

Crystal engineering Polymorphism Solid-state chemistry

Lipophilicity (LogP) Comparison: Meta-Fluoro Substitution Yields Intermediate LogP Relative to Non-Fluorinated Analog

The calculated octanol-water partition coefficient (LogP) for 1,3-bis(3-fluorophenyl)urea is 3.75480 [1]. In comparison, the non-fluorinated analog 1,3-diphenylurea has a reported LogP of 3.1186552 [2]. The introduction of two meta-fluorine atoms increases lipophilicity by approximately 0.64 log units. This incremental increase reflects the electron-withdrawing nature of fluorine in the meta position, which reduces overall polarity relative to the unsubstituted phenyl rings while maintaining hydrogen-bonding capability via the urea moiety.

Lipophilicity Physicochemical properties Drug-likeness

Commercial Purity Specification and Recommended Storage Conditions

Commercial suppliers of 1,3-bis(3-fluorophenyl)urea offer the compound at a minimum purity specification of 95% . This purity level is comparable to or exceeds typical specifications for research-grade diarylureas. The compound is recommended for long-term storage in a cool, dry place, and is classified as non-hazardous for transportation per DOT/IATA regulations . These handling and storage parameters are consistent with the compound's solid-state stability profile inferred from its well-defined crystalline polymorphs.

Procurement Quality control Stability

Optimal Application Scenarios for 1,3-Bis(3-fluorophenyl)urea Based on Verified Evidence


Crystal Engineering and Solid-State Formulation Studies

1,3-Bis(3-fluorophenyl)urea serves as a model compound for investigating concomitant polymorphism and hydrogen-bonding motifs in urea-based crystal engineering. Its well-characterized monoclinic and orthorhombic forms, the latter exhibiting a rare parallel chain orientation, provide a defined system for studying how crystallization conditions influence polymorph outcome [1]. Researchers developing solid formulations or co-crystals can leverage this compound as a reference standard for polymorph control studies.

Kinase Inhibitor Scaffold Exploration (CDK6-Focused)

With a reported IC₅₀ of 7.54 μM against CDK6 [1], 1,3-bis(3-fluorophenyl)urea can be employed as a starting scaffold for structure-activity relationship (SAR) campaigns targeting cyclin-dependent kinases. The meta-fluorophenyl substitution pattern offers a distinct electronic and steric profile compared to para-fluoro or non-fluorinated analogs, making it a valuable comparator in hit-to-lead optimization programs.

Physicochemical Profiling and Lipophilicity Benchmarking

The compound's calculated LogP of 3.75, melting point of 195 °C, and solubility profile in organic solvents [1] make it suitable as a reference compound for calibrating chromatographic retention times (e.g., HPLC LogP determination) and for evaluating the impact of meta-fluorine substitution on partition coefficients in medicinal chemistry coursework and industrial training [2].

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